molecular formula C9H8N2O3 B021803 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate CAS No. 106429-57-6

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B021803
Key on ui cas rn: 106429-57-6
M. Wt: 192.17 g/mol
InChI Key: KZBROPAHLBJQQC-UHFFFAOYSA-N
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Patent
US08895118B2

Procedure details

Methyl 3,4-diaminobenzoate dihydrochloride (20 g, 0.08 mol) was mixed with urea (6.54 g, 0.11 mol). Reaction mixture was heated at ˜150° C. for 7 hours. After cooling powder was suspended in water (400 ml) and pH of the last one was adjusted to 0.45 with hydrochloric acid. Precipitate was filtered and rinsed with water and hydrochloric acid (pH=1.5). Obtained filter cake was dried at ˜100° C. Yield 15.7 g (97%).
Name
Methyl 3,4-diaminobenzoate dihydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[NH2:14])[C:7]([O:9][CH3:10])=[O:8].N[C:16](N)=[O:17].Cl>O>[O:17]=[C:16]1[NH:3][C:4]2[CH:5]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:11]=[CH:12][C:13]=2[NH:14]1 |f:0.1.2|

Inputs

Step One
Name
Methyl 3,4-diaminobenzoate dihydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.Cl.NC=1C=C(C(=O)OC)C=CC1N
Name
Quantity
6.54 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After cooling powder
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered
WASH
Type
WASH
Details
rinsed with water and hydrochloric acid (pH=1.5)
CUSTOM
Type
CUSTOM
Details
Obtained
FILTRATION
Type
FILTRATION
Details
filter cake
CUSTOM
Type
CUSTOM
Details
was dried at ˜100° C

Outcomes

Product
Name
Type
Smiles
O=C1NC2=C(N1)C=C(C=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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